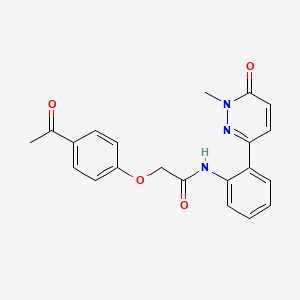
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3, and its structure features a phenoxy group, an acetamide linkage, and a pyridazinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research indicates that related compounds with similar structures have demonstrated anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown efficacy in animal models for epilepsy using standard screening methods like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds exhibited protective effects against seizures, suggesting that modifications in the chemical structure can enhance anticonvulsant activity .
Cytotoxicity and Anticancer Activity
Preliminary studies on related phenoxy-acetamide compounds have indicated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The mechanism of action appears to involve the induction of apoptosis, which is crucial for developing anticancer therapies. The ability of these compounds to inhibit cell proliferation and induce cell death in cancer cells has been documented .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is often mediated through the mitochondrial pathway, involving caspase activation and mitochondrial membrane potential disruption.
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant activity of various N-phenyl derivatives, it was found that certain modifications significantly enhanced efficacy in the MES model. Compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a potential for developing long-lasting anticonvulsants .
Study 2: Cytotoxicity Assessment
A series of phenoxy-N-arylacetamides were synthesized and tested against MCF7 cells. Results indicated that specific structural features were essential for cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships (SAR) to optimize anticancer properties .
Data Summary Table
| Activity Type | Compound Structure | Model Used | Key Findings |
|---|---|---|---|
| Anticonvulsant | N-phenyl derivatives | MES Test | Effective at doses of 100 mg/kg; delayed onset |
| Cytotoxicity | Phenoxy-N-arylacetamides | MCF7 Cell Line | Induced apoptosis; IC50 values < 10 µM |
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPHDZGXRYUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













